molecular formula C25H29NO6S B11144815 (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

Cat. No.: B11144815
M. Wt: 471.6 g/mol
InChI Key: KTULRHGHHNYNRG-UHFFFAOYSA-N
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Description

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromenone core, which is known for its diverse biological activities, and a sulfonylamino hexanoate moiety, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Attachment of the Sulfonylamino Hexanoate Moiety: This step involves the reaction of the chromenone derivative with 4-methylphenylsulfonyl chloride and hexanoic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the chromenone core or the sulfonylamino moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Medicine: Its pharmacological properties can be studied for drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes or receptors, modulating their activity. The sulfonylamino moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is unique due to its combination of a chromenone core and a sulfonylamino hexanoate moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H29NO6S/c1-6-7-8-20(26-33(29,30)19-11-9-15(2)10-12-19)25(28)32-22-14-16(3)13-21-23(22)17(4)18(5)24(27)31-21/h9-14,20,26H,6-8H2,1-5H3

InChI Key

KTULRHGHHNYNRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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